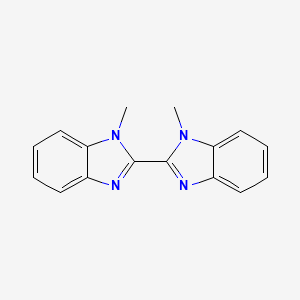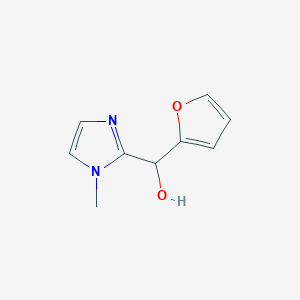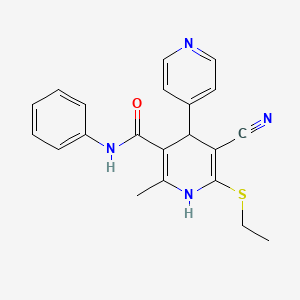![molecular formula C22H26N4S2 B3831097 2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile](/img/structure/B3831097.png)
2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile
Overview
Description
2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes two pyridine rings substituted with cyano and trimethyl groups, connected by a sulfanylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the pyridine rings, followed by the introduction of the cyano and trimethyl groups. The sulfanylbutyl chain is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as chloroform and reagents like sodium sulfate for drying the organic layer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include stringent control of reaction conditions, such as temperature and pH, to optimize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The trimethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyano groups would produce primary amines.
Scientific Research Applications
2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid: This compound shares the cyano and trimethylpyridine moieties but differs in the connecting chain.
(3-Cyano-4,5,6-trimethylpyridin-2-yl)thioacetic acid: Similar in structure but with a thioacetic acid group instead of the sulfanylbutyl chain.
Uniqueness
2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile is unique due to its dual pyridine rings connected by a flexible sulfanylbutyl chain, which imparts distinct chemical and physical properties. This structure allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
2-[4-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S2/c1-13-15(3)19(11-23)21(25-17(13)5)27-9-7-8-10-28-22-20(12-24)16(4)14(2)18(6)26-22/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFSVXDBIASGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCCCCSC2=C(C(=C(C(=N2)C)C)C)C#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B3831037.png)
![3-amino-4-(4-methoxyphenyl)-6-methyl-N-phenyl-2-(2-thienylcarbonyl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3831050.png)

![7',7'-dimethyl-5'-oxo-2'-thioxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B3831074.png)

![2-ethylsulfanyl-7,7-dimethyl-5-oxospiro[6,8-dihydro-1H-quinoline-4,1'-cyclohexane]-3-carbonitrile](/img/structure/B3831083.png)
![4-(2-chlorophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3831091.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3831098.png)
![N-[(E)-benzylideneamino]-2-(2-cyanophenoxy)acetamide](/img/structure/B3831101.png)
![5-bromo-N-[(Z)-(2-chlorophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B3831115.png)
![5-Bromo-N'-[(Z)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831129.png)
![5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B3831134.png)
